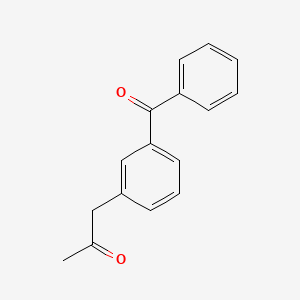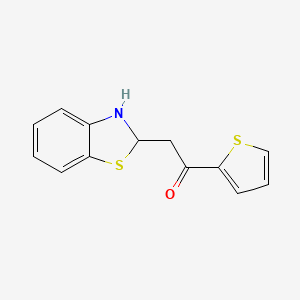![molecular formula C16H23ClN2O B14434223 N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide CAS No. 77196-99-7](/img/structure/B14434223.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide typically involves the reaction of 4-piperidone with 3-chloropropylamine under specific conditions to form the intermediate N-[1-(3-Chloropropyl)piperidin-4-yl]amine. This intermediate is then reacted with phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Products with substituted groups at the chloropropyl position.
Aplicaciones Científicas De Investigación
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and have been studied for their pharmacological activities.
1,4-Disubstituted piperidines: These compounds also contain the piperidine ring and have shown significant biological activities.
Uniqueness
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the chloropropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
| 77196-99-7 | |
Fórmula molecular |
C16H23ClN2O |
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
N-[1-(3-chloropropyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C16H23ClN2O/c17-9-4-10-19-11-7-15(8-12-19)18-16(20)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,20) |
Clave InChI |
IPEVTPCXBPOYDN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/no-structure.png)



![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)

